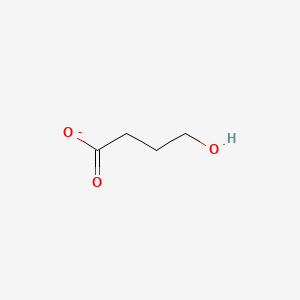
4-Hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxybutyrate is a 4-hydroxy monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of 4-hydroxybutyric acid. It has a role as an anaesthesia adjuvant and an intravenous anaesthetic. It is a short-chain fatty acid anion, a hydroxy fatty acid anion and a 4-hydroxy monocarboxylic acid anion. It derives from a butyrate. It is a conjugate acid of a 4-hydroxybutyric acid.
Wissenschaftliche Forschungsanwendungen
Biorefinery and Polyester Plastics
4-Hydroxybutanoate is significant in the synthesis of α-hydroxy acids (AHAs), like lactic acid, which are pivotal in the biorefinery concept. They find applications in solvents and biodegradable polyester plastics. The synthesis of four-carbon backbone AHAs, including methyl vinylglycolate and methyl-4-methoxy-2-hydroxybutanoate, from biomass-related routes, is emerging, offering potential in new polyester plastics (Dusselier et al., 2013).
Tissue Engineering Materials
Polyhydroxyalkanoates (PHA), which include poly 4-hydroxybutyrate (P4HB), are biodegradable and thermoprocessable biomaterials used in tissue engineering. They have been developed into various medical devices and tissue engineering applications, such as sutures, cardiovascular patches, and bone marrow scaffolds, due to their favorable mechanical properties, biocompatibility, and degradation times (Chen & Wu, 2005).
Pharmaceutical Intermediates
4-Hydroxybutanoate derivatives are key intermediates in synthesizing cholesterol-lowering drugs like atorvastatin. Techniques like biocatalysis have been explored for the upscale production of these intermediates, such as (S)-4-chloro-3-hydroxybutanoate (Liu et al., 2015). Moreover, enzymatic synthesis methods have been developed for both enantiomers of ethyl 4-cyano-3-hydroxybutanoate, a crucial compound for cholesterol and triglycerides lowering medications (Jin & Zhang, 2011).
Biocatalysis Research
The field of biocatalysis has seen significant advancements using 4-hydroxybutanoate derivatives. For instance, the use of recombinant Escherichia coli cells expressing specific alcohol dehydrogenases has been investigated for the synthesis of compounds like ethyl (R)-4-chloro-3-hydroxybutanoate, demonstrating high yields and enantiomeric excess (Yamamoto et al., 2002).
Methane-Based Biosynthesis
Recently, the biosynthesis of 4-hydroxybutyrate from methane has been explored. Engineered strains of Methylosinus trichosporium OB3b were used to synthesize 4-HB from methane, opening new avenues for producing this compound and its derivatives from sustainable sources (Nguyen & Lee, 2021).
Eigenschaften
CAS-Nummer |
1320-61-2 |
|---|---|
Produktname |
4-Hydroxybutanoate |
Molekularformel |
C4H7O3- |
Molekulargewicht |
103.1 g/mol |
IUPAC-Name |
4-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3/c5-3-1-2-4(6)7/h5H,1-3H2,(H,6,7)/p-1 |
InChI-Schlüssel |
SJZRECIVHVDYJC-UHFFFAOYSA-M |
SMILES |
C(CC(=O)[O-])CO |
Kanonische SMILES |
C(CC(=O)[O-])CO |
Andere CAS-Nummern |
1320-61-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



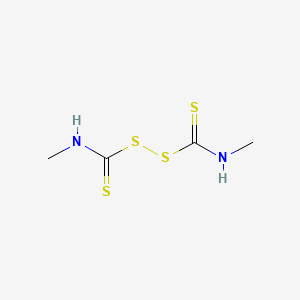
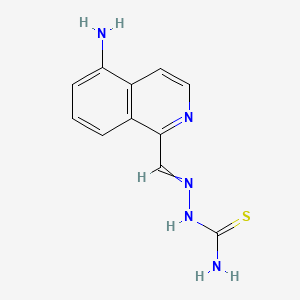
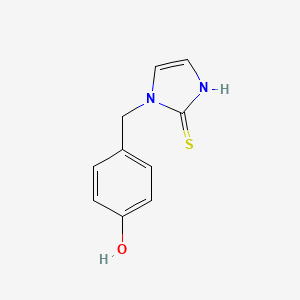
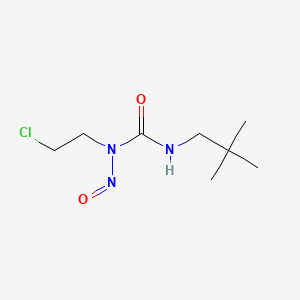
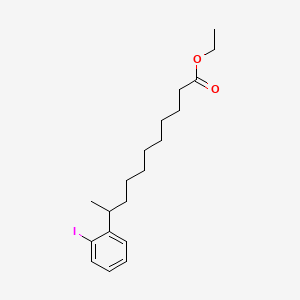
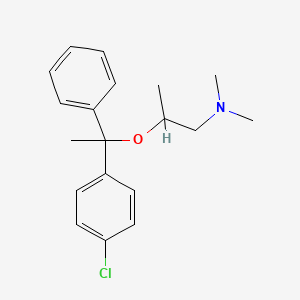
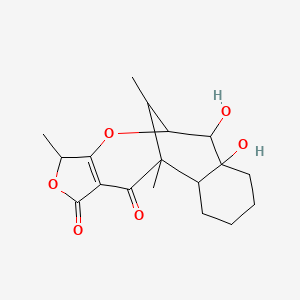
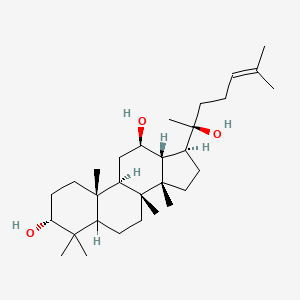
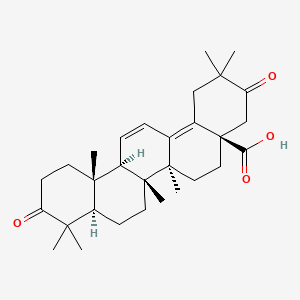
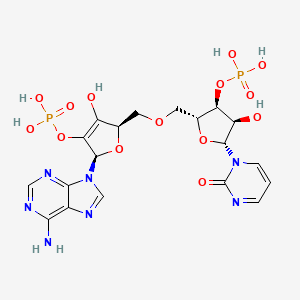
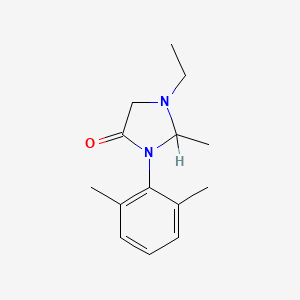
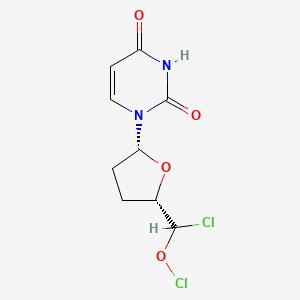
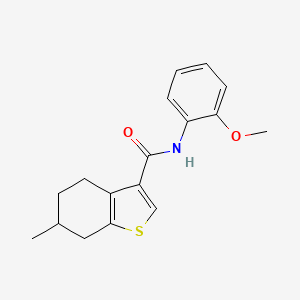
![1-(9-Cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)-3-(3,5-dimethylphenyl)thiourea](/img/structure/B1226996.png)